N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-15-6-1-2-7-16(15)19-17(21)13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFGENAWRXGSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide typically involves the reaction of 2-chlorobenzoic acid with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application being investigated.
Comparison with Similar Compounds
Key Research Findings
Morpholinosulfonyl Group: Critical for enzyme inhibition (e.g., h-NTPDases2) due to hydrogen bonding and steric effects .
Crystal Packing : Hydrogen-bonding patterns (e.g., N-H···O in 3-chloro-N-(2-chlorophenyl)benzamide) influence solubility and stability .
Biological Activity
N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a morpholinosulfonyl moiety, which contribute to its unique chemical properties. The presence of these functional groups allows for specific interactions with biological targets, enhancing its potential therapeutic applications.
This compound is primarily investigated for its role as an enzyme inhibitor . The mechanism involves binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in conditions such as inflammation and cancer .
Enzyme Inhibition
Research indicates that this compound acts as a selective inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are crucial in regulating nucleotide levels in cells. For instance, one study reported an IC50 value of 2.88 ± 0.13 μM for h-NTPDase1, demonstrating significant inhibitory potency . This suggests that the compound may be beneficial in conditions where modulation of nucleotide signaling is required.
Anticancer Properties
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, with particular efficacy noted in inhibiting cell proliferation in non-small cell lung cancer models . The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the benzamide scaffold for enhancing anticancer activity.
Table 1: Biological Activity Data
Notable Findings
- Inhibition Profile : The compound selectively inhibits h-NTPDases at sub-micromolar concentrations, indicating a potential therapeutic role in inflammatory diseases and cancer .
- Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
